N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

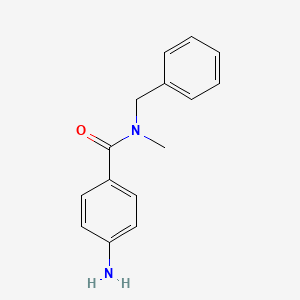

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical fields. The specific compound is characterized by the presence of an amino group and a methyl group on the phenyl ring, as well as two chlorine atoms on the benzamide moiety.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride with an amine compound. For instance, the synthesis of dichlorobenzamide derivatives has been reported where 3,5-dichlorobenzoyl chloride reacts with arylamine compounds to yield a series of dichlorobenzamide derivatives in good yields . Although the exact synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 4-amino-2-methylphenylamine as the starting amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The presence of substituents like chlorine atoms and methyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation with nucleophiles to give amino acid derivatives, as seen in the reactions of N-Benzyl-2,4-dichlorobenzamide . The presence of the amino group in N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially allow for similar reactions, leading to the formation of various functionalized products that could have interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like chlorine can affect the acidity of the amide hydrogen, while electron-donating groups like the amino and methyl groups can impact the electronic distribution within the molecule. These properties can be studied through spectroscopic methods and quantum chemical investigations, as demonstrated for other benzamide derivatives . The physical properties such as solubility, melting point, and stability are also important for the practical application of these compounds in pharmaceutical formulations.

科学研究应用

抗惊厥特性

Vamecq 等人 (2000) 的研究探索了一系列化合物,包括 N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺的衍生物,评估了它们的抗惊厥和神经毒性特性。该研究突出了该系列中某些化合物的潜力,因为它们在癫痫模型中有效,表明在抗惊厥治疗中发挥作用 (Vamecq 等人,2000)。

抗肿瘤应用

Bradshaw 等人 (2002) 报道了 2-(4-氨基苯基)苯并噻唑的抗肿瘤特性,其与 N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺在结构上相似。该研究表明这些化合物具有选择性和有效的抗肿瘤特性,表明在癌症治疗中具有潜在应用 (Bradshaw 等人,2002)。

抗菌活性

在 Bektaş 等人 (2007) 的一项研究中,合成了 1,2,4-三唑的新衍生物,包括与 N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺在结构上相关的衍生物,并证明它们对某些微生物具有良好或中等活性,表明在抗菌治疗中具有潜在作用 (Bektaş 等人,2007)。

缓蚀

Bentiss 等人 (2009) 对 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑(在化学上与 N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺相关)进行的研究表明,它在酸性介质中作为缓蚀剂是有效的。这表明在涉及金属保护的工业过程中有潜在的应用 (Bentiss 等人,2009)。

肿瘤细胞中 DNA 加合物形成

Leong 等人 (2003) 讨论了 2-(4-氨基苯基)苯并噻唑(在结构上与 N-(4-氨基-2-甲苯基)-3,5-二氯苯甲酰胺类似)在敏感肿瘤细胞中形成 DNA 加合物。这表明这些化合物发挥抗肿瘤作用的潜在机制 (Leong 等人,2003)。

安全和危害

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

未来方向

This involves predicting or suggesting future research directions or applications of the compound based on its properties and uses.

For a comprehensive analysis, you would need to refer to scientific literature and databases. If you’re affiliated with a research institution, they often have subscriptions to these resources. Public databases like PubChem, ChemSpider, and others can also be useful. Please consult with a chemistry professional for accurate information.

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVPCIIIGPVDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)